molecular formula C24H22ClNO5 B11500797 ethyl 3-(2-chlorophenyl)-3-({[2-oxo-8-(prop-2-en-1-yl)-2H-chromen-3-yl]carbonyl}amino)propanoate

ethyl 3-(2-chlorophenyl)-3-({[2-oxo-8-(prop-2-en-1-yl)-2H-chromen-3-yl]carbonyl}amino)propanoate

Cat. No.: B11500797
M. Wt: 439.9 g/mol
InChI Key: DWKCGKPRFZAICD-UHFFFAOYSA-N
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Description

Ethyl 3-(2-chlorophenyl)-3-({[2-oxo-8-(prop-2-en-1-yl)-2H-chromen-3-yl]carbonyl}amino)propanoate is a complex organic compound that features a combination of chlorophenyl, chromenyl, and propanoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2-chlorophenyl)-3-({[2-oxo-8-(prop-2-en-1-yl)-2H-chromen-3-yl]carbonyl}amino)propanoate typically involves multi-step organic reactions. The starting materials might include 2-chlorobenzaldehyde, ethyl acetoacetate, and other reagents necessary for forming the chromenyl and propanoate moieties. Common reaction conditions could involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for cost-effectiveness and efficiency. This might involve continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-chlorophenyl)-3-({[2-oxo-8-(prop-2-en-1-yl)-2H-chromen-3-yl]carbonyl}amino)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Halogen atoms like chlorine can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions would vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce new functional groups such as ethers or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for creating more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, possibly as a drug candidate.

    Industry: Utilized in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action for ethyl 3-(2-chlorophenyl)-3-({[2-oxo-8-(prop-2-en-1-yl)-2H-chromen-3-yl]carbonyl}amino)propanoate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating biochemical pathways to exert its effects. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other derivatives of chromenyl and chlorophenyl groups, such as:

  • Ethyl 3-(2-bromophenyl)-3-({[2-oxo-8-(prop-2-en-1-yl)-2H-chromen-3-yl]carbonyl}amino)propanoate
  • Ethyl 3-(2-fluorophenyl)-3-({[2-oxo-8-(prop-2-en-1-yl)-2H-chromen-3-yl]carbonyl}amino)propanoate

Uniqueness

Ethyl 3-(2-chlorophenyl)-3-({[2-oxo-8-(prop-2-en-1-yl)-2H-chromen-3-yl]carbonyl}amino)propanoate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C24H22ClNO5

Molecular Weight

439.9 g/mol

IUPAC Name

ethyl 3-(2-chlorophenyl)-3-[(2-oxo-8-prop-2-enylchromene-3-carbonyl)amino]propanoate

InChI

InChI=1S/C24H22ClNO5/c1-3-8-15-9-7-10-16-13-18(24(29)31-22(15)16)23(28)26-20(14-21(27)30-4-2)17-11-5-6-12-19(17)25/h3,5-7,9-13,20H,1,4,8,14H2,2H3,(H,26,28)

InChI Key

DWKCGKPRFZAICD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1Cl)NC(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O

Origin of Product

United States

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